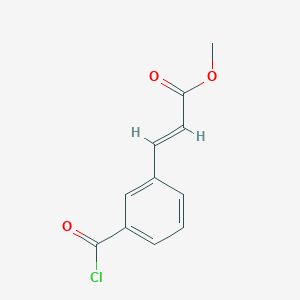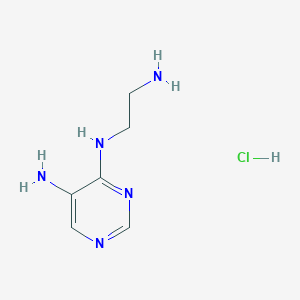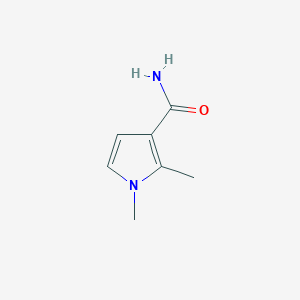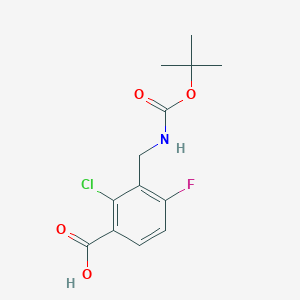
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group, a chlorinated and fluorinated benzene ring, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid typically involves multiple steps. One common approach is to start with a suitable benzene derivative and introduce the Boc-protected amine group through a series of reactions. The chlorination and fluorination of the benzene ring can be achieved using appropriate halogenating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to other higher oxidation state compounds.
Deprotection Reactions: The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution, reducing agents like sodium borohydride for reduction, and acids like trifluoroacetic acid for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Applications De Recherche Scientifique
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in their activity. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(((tert-Butoxycarbonyl)amino)methyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the Boc-protected amine group but differ in the rest of the molecular structure.
Boc-Dap-OH: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
3-(((tert-Butoxycarbonyl)amino)methyl)-2-chloro-4-fluorobenzoic acid is unique due to the combination of its Boc-protected amine group, chlorinated and fluorinated benzene ring, and carboxylic acid functional group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C13H15ClFNO4 |
|---|---|
Poids moléculaire |
303.71 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid |
InChI |
InChI=1S/C13H15ClFNO4/c1-13(2,3)20-12(19)16-6-8-9(15)5-4-7(10(8)14)11(17)18/h4-5H,6H2,1-3H3,(H,16,19)(H,17,18) |
Clé InChI |
XAWWFKHPLKJQQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=C(C=CC(=C1Cl)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




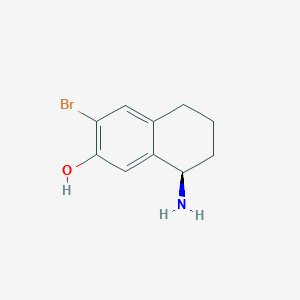



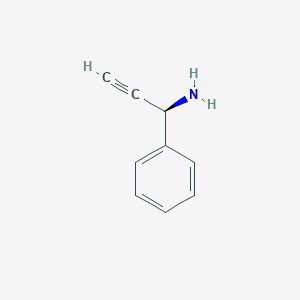
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)


